molecular formula C15H24ClN3O3S B7141714 N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-1-propylsulfonylpyrrolidine-2-carboxamide

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-1-propylsulfonylpyrrolidine-2-carboxamide

Cat. No.: B7141714
M. Wt: 361.9 g/mol
InChI Key: IQQCAQOMXKIFGH-UHFFFAOYSA-N
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Description

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-1-propylsulfonylpyrrolidine-2-carboxamide is a synthetic organic compound with a complex molecular structure

Properties

IUPAC Name

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-1-propylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O3S/c1-4-8-23(21,22)19-7-5-6-14(19)15(20)18(3)11-13-9-12(16)10-17(13)2/h9-10,14H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQCAQOMXKIFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC1C(=O)N(C)CC2=CC(=CN2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-1-propylsulfonylpyrrolidine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a pyrrole derivative, followed by alkylation and sulfonylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-1-propylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-1-propylsulfonylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-1-propylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-1-propylsulfonylpyrrolidine-2-carboxamide include other pyrrole derivatives and sulfonyl-containing compounds. Examples include glycopyrrolate-related compounds and other sulfonylpyrrolidine derivatives .

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

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